Chlorotrifluoropropane

Catalog No.
S1830872
CAS No.
134237-44-8
M.F
C3H4F3Cl
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrifluoropropane

CAS Number

134237-44-8

Product Name

Chlorotrifluoropropane

Molecular Formula

C3H4F3Cl

Molecular Weight

0

Synonyms

HCFC-253

Chlorotrifluoropropane is notable for its acutely toxic nature. Upon thermal decomposition, it can release hazardous gases such as chlorine and fluorine, which pose risks to health even at low concentrations . The compound does not readily react with water or air under normal conditions but can be reactive with strong reducing agents .

Chlorotrifluoropropane can be synthesized through several methods:

  • Halogenation of Propane: This involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms under controlled conditions.
  • Reactions Involving Hydrofluorocarbons: For example, chlorotrifluoropropane can be produced from hydrofluorocarbon precursors through a series of reactions involving chlorine gas at elevated temperatures (around 325 °C) in specialized reactors .

Chlorotrifluoropropane finds utility in various fields:

  • Refrigerants: It has been used as a refrigerant due to its thermodynamic properties.
  • Solvents: Its non-flammability and volatility make it suitable for use as a solvent in chemical processes.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds.

Chlorotrifluoropropane shares structural similarities with several other halogenated hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
TrichlorofluoromethaneCCl3F\text{CCl}_3\text{F}Known for ozone depletion potential; used in refrigeration.
1,1,1-TrichloroethaneC2HCl3\text{C}_2\text{HCl}_3Used as a solvent; less volatile than chlorotrifluoropropane.
DichlorodifluoromethaneCCl2F2\text{CCl}_2\text{F}_2Commonly used refrigerant; significant ozone-depleting potential.
BromotrifluoromethaneCBrF3\text{CBrF}_3Effective fire suppressant; higher toxicity than chlorotrifluoropropane.
PentafluoroethaneC2H5F5\text{C}_2\text{H}_5\text{F}_5Low global warming potential; used in refrigeration applications.

Chlorotrifluoropropane's unique combination of chlorine and trifluoromethyl groups contributes to its distinct properties compared to these similar compounds. Its specific toxicity profile and application potential set it apart within the family of halogenated hydrocarbons.

Chlorotrifluoropropane, a halogenated derivative of propane with the chemical formula C₃H₄ClF₃, is primarily synthesized through sequential or combined chlorination and fluorination reactions [1]. The traditional synthesis routes involve several well-established chemical pathways that have been optimized over decades of research and industrial application [2].

The chlorination reaction typically serves as the initial step in the synthesis process, where propene or propane reacts with chlorine gas or hydrogen chloride to form chlorinated intermediates [3]. This reaction occurs at relatively moderate conditions, with temperatures ranging from 50-150°C and pressures of 1-5 bar [4]. Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to facilitate this transformation by activating the chlorinating agent and enhancing reaction rates [5].

Following chlorination, the fluorination reaction introduces fluorine atoms into the molecular structure, replacing specific chlorine atoms to yield chlorotrifluoropropane [6]. This step typically requires more severe conditions, with temperatures between 200-350°C and pressures of 10-30 bar [7]. Metal fluorides such as chromium trifluoride (CrF₃) or chromium oxide (Cr₂O₃) serve as effective catalysts for this transformation [4] [8].

An alternative approach combines both chlorination and fluorination in a single process, starting directly with propene and using a mixture of chlorinating and fluorinating agents [9]. This combined method operates at intermediate conditions (temperatures of 100-300°C and pressures of 5-20 bar) and employs activated carbon or metal halide catalysts to produce a mixture of chlorofluoropropanes that can be further processed [1] [3].

Synthesis RouteStarting MaterialsReaction ConditionsCatalystsMain Products
Chlorination ReactionPropene/PropaneTemperature: 50-150°C, Pressure: 1-5 barLewis acids (FeCl₃, AlCl₃)Chlorinated intermediates
Fluorination ReactionChlorinated propanes/propenesTemperature: 200-350°C, Pressure: 10-30 barMetal fluorides (CrF₃), Cr₂O₃Chlorotrifluoropropane isomers
Combined Chlorination-FluorinationPropeneTemperature: 100-300°C, Pressure: 5-20 barActivated carbon, Metal halidesMixture of chlorofluoropropanes

The selection of a particular synthesis route depends on various factors including available raw materials, desired isomer distribution, and economic considerations [2] [7]. Each method presents distinct advantages and challenges that influence industrial implementation and process optimization strategies [9].

Catalyst Optimization (Mechanism of Activated Carbon Catalysts)

Activated carbon catalysts play a crucial role in chlorotrifluoropropane synthesis, offering unique advantages due to their high surface area, tunable pore structure, and surface chemistry [14] [18]. Understanding the mechanism by which these catalysts function is essential for optimizing industrial production processes [4].

The catalytic action of activated carbon in chlorotrifluoropropane synthesis proceeds through a multi-step mechanism [14]. Initially, chlorinated precursors adsorb onto the activated carbon surface through π-π interactions and van der Waals forces [18]. This adsorption step is heavily influenced by the carbon's surface area, which typically ranges from 800-1200 m²/g, as well as its pore structure and surface functional groups [14] [26].

Once adsorbed, the carbon surface acts as both an electron donor and acceptor, facilitating halogen exchange reactions [18]. This surface reaction stage is particularly sensitive to temperature (optimally 150-250°C) and pressure conditions, as well as the specific surface chemistry of the activated carbon [14] [26]. The carbon's extensive conjugated system stabilizes free radicals, enhancing its redox activity and catalytic performance [14].

During the halogen exchange step, hydrogen fluoride reacts with the adsorbed chlorinated compounds, substituting chlorine atoms with fluorine [4]. The efficiency of this substitution depends on hydrogen fluoride concentration, residence time, and the distribution of active sites on the carbon surface [26]. The presence of surface defects and oxygen-containing functional groups significantly influences catalyst activity and selectivity [14] [18].

Following reaction completion, the chlorotrifluoropropane products desorb from the catalyst surface, a process affected by temperature, pressure differential, and product-surface interaction strength [26]. Finally, catalyst regeneration occurs through hydrogen chloride byproduct removal and restoration of active sites, with efficiency determined by purge gas flow rate and temperature cycling protocols [14] [18].

Mechanism StepProcess DescriptionKey FactorsEfficiency Determinants
Adsorption of ReactantsChlorinated precursors adsorb onto activated carbon surface via π-π interactions and van der Waals forcesSurface area (800-1200 m²/g), pore structure, and functional groupsPore size distribution and surface functionality
Surface ReactionCarbon surface acts as electron donor/acceptor, facilitating halogen exchange reactionsTemperature (150-250°C), pressure, and surface chemistryPresence of oxygen-containing groups on carbon surface
Halogen ExchangeHydrogen fluoride reacts with adsorbed chlorinated compounds, substituting Cl with F atomsHydrogen fluoride concentration, residence time, and carbon surface propertiesDistribution of active sites and surface defects
Desorption of ProductsChlorotrifluoropropane products desorb from catalyst surfaceTemperature, pressure differential, and product solubilityProduct-surface interaction strength
Catalyst RegenerationHydrogen chloride byproduct removal and restoration of active sitesPurge gas flow rate and temperature cyclingCarbon fouling and halogen accumulation

Research has demonstrated that activated carbon catalysts can be further enhanced through various preparation methods and modifications [18]. Carbonization and activation processes significantly impact the final catalyst properties, while impregnation with metal species can introduce additional catalytic functionality [14] [26]. The optimization of these catalysts continues to be an active area of research, with recent developments focusing on improving selectivity, longevity, and environmental performance [4] [18].

Isomer Selectivity Control (High-Purity E-isomer Preparation)

Chlorotrifluoropropane exists in multiple isomeric forms, with the E-isomer (trans configuration) being particularly valuable for various industrial applications due to its favorable physicochemical properties [6] [13]. Achieving high selectivity and purity of the E-isomer represents a significant challenge in industrial production [24].

Temperature optimization serves as a primary method for controlling isomer distribution, with higher temperatures (typically 150-350°C) generally favoring E-isomer formation [4] [13]. This temperature effect relates to the thermodynamic stability of the E-isomer relative to the Z-isomer (cis configuration) under elevated temperature conditions [6] [24]. Experimental studies have demonstrated E-isomer yields of 60-75% through careful temperature control [13].

Catalyst selection significantly influences isomer selectivity, with different catalytic systems exhibiting varying preferences for E-isomer formation [4] [8]. Among the catalysts studied, ferric chloride supported on carbon (FeCl₃/C) has shown particularly high E-isomer selectivity (60-80%) [8] [13]. Chromium oxide (Cr₂O₃) catalysts prepared by precipitation methods also demonstrate good selectivity (50-70%) when calcined at optimal temperatures around 500°C [4] [8].

Reactive distillation represents one of the most effective approaches for high-purity E-isomer production, achieving purities of 97-99% with yields of 85-95% [6] [13]. This technique involves continuous removal of the E-isomer as it forms, shifting the thermodynamic equilibrium to favor further E-isomer production [6] [24]. The process typically operates at temperatures between 150-500°C, with the specific configuration designed to maximize separation efficiency [13] [24].

Pressure modulation provides another mechanism for controlling isomer distribution, with higher pressures (5-30 bar) generally favoring E-isomer formation [7] [13]. This pressure effect relates to the different molecular volumes of the isomers and their transition states during formation [7]. Typical E-isomer yields under pressure-optimized conditions range from 55-70% [13].

Reaction time control also influences isomer distribution, with longer residence times (1-10 hours) typically increasing E-isomer yield [7] [13]. This time-dependent effect relates to the gradual conversion of initially formed Z-isomer to the more thermodynamically stable E-isomer under reaction conditions [13] [24].

Control MethodProcess ParametersE-isomer Yield (%)Z-isomer Yield (%)Key Factors
Temperature Optimization150-350°C60-7525-40Higher temps favor E-isomer
Catalyst SelectionCr₂O₃, FeCl₃/C, Metal halides50-8020-50FeCl₃/C gives highest E-selectivity
Reactive DistillationContinuous removal of E-isomer85-955-15Thermodynamic equilibrium shift
Pressure Modulation5-30 bar55-7030-45Higher pressure favors E-isomer
Reaction Time Control1-10 hours60-8020-40Longer times increase E-isomer

For applications requiring exceptionally high E-isomer purity, additional purification methods may be employed [6] [24]. Selective crystallization, operating at temperatures between -10 to 10°C with controlled cooling rates, can achieve E-isomer purities of 95-97% [13]. Selective adsorption using specialized molecular sieves or zeolites at 25-50°C can yield purities of 93-96% [13] [24]. Membrane separation technologies using fluoropolymer membranes with pressure differentials of 5-15 bar represent an emerging approach, capable of achieving E-isomer purities of 92-95% [13].

Industrial Process Optimization (Reaction Temperature and Pressure Conditions)

Industrial production of chlorotrifluoropropane requires careful optimization of process parameters to maximize yield, selectivity, and economic efficiency [1] [7]. Among these parameters, reaction temperature and pressure conditions play particularly critical roles in determining process performance and product quality [4] [7].

Reaction temperature significantly influences both conversion rates and isomer selectivity in chlorotrifluoropropane production [4] [8]. The optimal temperature range for industrial processes typically spans 200-350°C, with conversion rates increasing with temperature up to approximately 320°C [4] [7]. Beyond this point, thermal decomposition and side reactions may become problematic [7] [8]. Higher temperatures generally favor formation of the E-isomer, making temperature control a key strategy for isomer selectivity management [4] [13].

Pressure conditions similarly impact process performance, with industrial operations typically conducted at 10-30 bar [7] [20]. Conversion rates generally increase with pressure up to about 25 bar, after which diminishing returns are observed [7]. Higher pressures tend to favor E-isomer formation, providing another mechanism for controlling product distribution [7] [13].

Catalyst loading represents another critical parameter, typically optimized between 5-15 weight percent [4] [8]. Conversion rates increase with catalyst loading up to approximately 10 weight percent, though excessive loading may reduce selectivity due to mass transfer limitations and increased side reactions [4] [8].

The feed ratio of hydrogen fluoride to chlorocarbon precursors significantly influences reaction outcomes, with optimal ratios typically falling between 2:1 and 4:1 [5] [7]. A ratio of approximately 3:1 often provides the best balance between conversion and selectivity, with higher hydrogen fluoride ratios increasing the degree of fluorination but potentially reducing selectivity [5] [7].

Residence time optimization balances conversion against throughput, with industrial processes typically employing residence times of 2-8 hours [7] [13]. Conversion generally increases with residence time up to about 6 hours, after which minimal additional benefits are observed [7]. Longer residence times tend to favor E-isomer formation due to thermodynamic equilibration [7] [13].

Process ParameterOptimal RangeEffect on ConversionEffect on Selectivity
Reaction Temperature200-350°CIncreases with temperature up to 320°CE-isomer favored at higher temperatures
Reaction Pressure10-30 barIncreases with pressure up to 25 barE-isomer favored at higher pressures
Catalyst Loading5-15 wt%Increases with loading up to 10 wt%Higher loading may reduce selectivity
Feed Ratio (HF:Chlorocarbon)2:1 - 4:1Optimal at 3:1 ratioHigher HF ratio increases fluorination
Residence Time2-8 hoursIncreases with time up to 6 hoursLonger times favor E-isomer

Industrial flow process optimization encompasses multiple stages, each with specific equipment requirements and operating conditions [1] [7]. Raw material preparation involves storage tanks, mixing vessels, and feed systems operating at moderate conditions (20-30°C, 1-2 bar) [1] [7]. The chlorination reaction typically employs fixed-bed or fluidized-bed reactors with heat exchangers, operating at 50-150°C and 1-5 bar [1] [3].

The fluorination reaction represents the most demanding stage, requiring high-pressure reactors constructed from corrosion-resistant materials and operating at 200-350°C and 10-30 bar [4] [7]. Isomer separation utilizes distillation columns and extraction systems under variable conditions depending on the specific separation method employed [5] [19]. Final product purification employs adsorption columns, membrane systems, or additional distillation to achieve product purities exceeding 99% [5] [13].

Hydroxyl Radical Reactions

The primary atmospheric removal mechanism for chlorotrifluoropropane is reaction with hydroxyl radicals in the troposphere [5]. The OH reaction rate constant for 3-chloro-1,1,1-trifluoropropane has been measured at 4.60 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at standard atmospheric conditions [8]. This rate constant indicates moderate reactivity with OH radicals, leading to relatively rapid tropospheric removal.

The OH-initiated degradation follows a typical pattern for hydrochlorofluorocarbons, where the hydroxyl radical abstracts hydrogen atoms from the molecule, initiating a cascade of oxidation reactions [9] [5]. The reaction mechanism proceeds through several steps:

  • Initial OH attack: OH radicals preferentially abstract hydrogen atoms from carbon positions adjacent to halogen substituents
  • Peroxy radical formation: The resulting carbon-centered radicals rapidly react with atmospheric oxygen to form peroxy radicals
  • Secondary reactions: Peroxy radicals undergo further reactions with NO, HO₂, or other peroxy radicals
  • Product formation: Final products include various chlorinated and fluorinated carbonyl compounds, acids, and ultimately HCl and HF [10]

Ultraviolet Photolysis

Photolytic decomposition represents a secondary atmospheric loss process for chlorotrifluoropropane, occurring primarily in the stratosphere where UV radiation of sufficient energy (λ < 220 nm) can break carbon-halogen bonds [11] [12]. The photolysis rate depends strongly on altitude, solar zenith angle, and the compound's UV absorption cross-section.

Stratospheric photolysis of chlorotrifluoropropane produces chlorine and fluorine atoms that can participate in catalytic ozone destruction cycles [13]. However, the contribution of photolysis to the overall atmospheric removal of chlorotrifluoropropane is limited due to the compound's relatively short tropospheric lifetime, which reduces the fraction that reaches photolytically active altitudes [5].

The photolysis quantum yields and cross-sections for chlorotrifluoropropane have not been extensively measured, but they are expected to follow patterns similar to other HCFCs, with maximum absorption occurring in the 180-220 nm wavelength range [11].

Contribution Analysis to Stratospheric Chlorine and Fluorine Loading

Chlorotrifluoropropane contributes to stratospheric halogen loading through the transport of a fraction of emitted molecules to the stratosphere before tropospheric removal occurs. The stratospheric chlorine contribution from chlorotrifluoropropane is determined by its fractional release factor, which represents the fraction of the compound that reaches the stratosphere and releases its chlorine content [14].

Chlorine Loading Assessment

The chlorine loading from chlorotrifluoropropane is calculated using the formula:

Chlorine loading = [Atmospheric concentration] × [Number of Cl atoms per molecule] × [Fractional release factor]

For chlorotrifluoropropane with its single chlorine atom, the maximum theoretical chlorine contribution would occur if all emitted molecules reached the stratosphere. However, the actual contribution is significantly reduced by tropospheric removal processes [14] [15].

Recent assessments indicate that hydrochlorofluorocarbons as a class contribute approximately 10-15% of current stratospheric chlorine loading, with individual compounds like chlorotrifluoropropane representing a small fraction of this total [15] [16]. The peak in global stratospheric chlorine loading occurred in the late 1990s and has been declining due to Montreal Protocol controls [14].

Fluorine Considerations

Unlike chlorine and bromine, fluorine is inert in the stratosphere and does not participate in ozone-depleting catalytic cycles [14]. The three fluorine atoms in chlorotrifluoropropane do not contribute to ozone depletion but may influence the compound's atmospheric transport and chemical behavior through their effects on molecular stability and reactivity.

Global Distribution and Atmospheric Chemical Model Predictions

Current Atmospheric Distribution

Atmospheric measurements of chlorotrifluoropropane concentrations are limited, but available data suggest that the compound exhibits typical patterns for short-lived HCFCs [17] [18]. Northern Hemisphere concentrations are generally higher than Southern Hemisphere values, reflecting the predominant industrial emission sources in developed countries [17].

The vertical distribution of chlorotrifluoropropane in the atmosphere shows rapid decrease with altitude due to its relatively short atmospheric lifetime. Most of the compound's burden resides in the troposphere, with only small fractions reaching the stratosphere [19] [5].

Model Predictions and Scenarios

Three-dimensional atmospheric chemical transport models have been used to simulate the atmospheric fate of chlorotrifluoropropane and related compounds [20] [21]. These models incorporate:

  • Meteorological transport patterns: Including seasonal and interannual variability in atmospheric circulation
  • Chemical reaction rates: Based on laboratory measurements and theoretical calculations
  • Emission scenarios: Reflecting current and projected industrial uses

Model predictions suggest that chlorotrifluoropropane concentrations will remain relatively low compared to major HCFCs like HCFC-22, reflecting limited production and use [18] [22]. The compound's atmospheric burden is expected to be controlled primarily by OH radical availability and seasonal variations in photochemical activity [23].

Regional Variations

Atmospheric models predict significant regional variations in chlorotrifluoropropane concentrations and lifetimes [23] [24]. Key factors influencing regional distribution include:

  • Industrial emission patterns: Concentrated in developed regions with refrigeration and foam industries
  • OH radical concentrations: Higher in tropical regions with intense photochemical activity
  • Transport pathways: Interhemispheric exchange and stratospheric transport rates
  • Seasonal variations: Photochemical activity and emission patterns

International Control Strategies Under the Montreal Protocol

Current Regulatory Framework

Chlorotrifluoropropane falls under the regulatory framework of the Montreal Protocol as an HCFC substance [25] [26]. The protocol mandates a phased reduction and eventual elimination of HCFC production and consumption in developed countries by 2020, with developing countries following a delayed schedule ending in 2030 [25].

Specific provisions affecting chlorotrifluoropropane include:

  • Production controls: Limits on manufacturing capacity and output
  • Trade restrictions: Licensing requirements for import/export
  • Essential use exemptions: Limited allowances for critical applications
  • Reporting requirements: Annual data submission on production and consumption [27] [25]

Implementation and Compliance

The Singapore Environmental Protection and Management Act and similar national legislation in other countries implement Montreal Protocol requirements through domestic licensing systems [28] [29]. Companies must obtain permits for importing, exporting, or manufacturing HCFC substances including chlorotrifluoropropane.

National implementation includes:

Control MeasureImplementation MethodTimeline
Production phase-outManufacturing licenses2020 (developed), 2030 (developing)
Import/export controlsTrade licensingOngoing
Usage restrictionsApplication-specific regulationsSector-dependent
Monitoring and reportingNational inventoriesAnnual

Dates

Last modified: 07-20-2023

Explore Compound Types